Cas no 2580224-60-6 (6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,3-thiazol-4-ylpyridine-2-carboxylic acid)

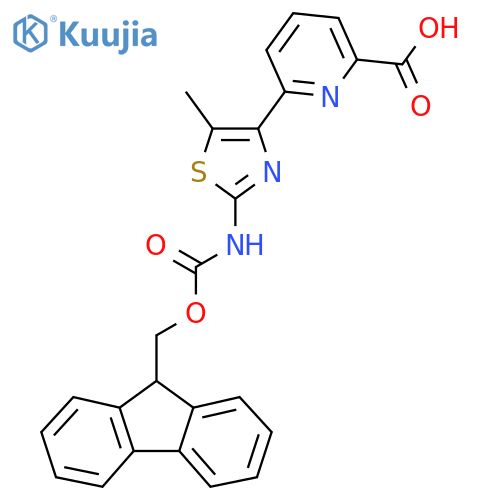

2580224-60-6 structure

商品名:6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,3-thiazol-4-ylpyridine-2-carboxylic acid

6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,3-thiazol-4-ylpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid

- 2580224-60-6

- EN300-27724819

- 6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,3-thiazol-4-ylpyridine-2-carboxylic acid

-

- インチ: 1S/C25H19N3O4S/c1-14-22(20-11-6-12-21(26-20)23(29)30)27-24(33-14)28-25(31)32-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-12,19H,13H2,1H3,(H,29,30)(H,27,28,31)

- InChIKey: OZMOIBADJYMQTB-UHFFFAOYSA-N

- ほほえんだ: S1C(C)=C(C2C=CC=C(C(=O)O)N=2)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 457.10962727g/mol

- どういたいしつりょう: 457.10962727g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 6

- 複雑さ: 702

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130Ų

- 疎水性パラメータ計算基準値(XlogP): 4.9

6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,3-thiazol-4-ylpyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27724819-0.25g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 95.0% | 0.25g |

$1657.0 | 2025-03-20 | |

| Enamine | EN300-27724819-10.0g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 95.0% | 10.0g |

$7742.0 | 2025-03-20 | |

| Enamine | EN300-27724819-1.0g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 95.0% | 1.0g |

$1801.0 | 2025-03-20 | |

| Enamine | EN300-27724819-5.0g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 95.0% | 5.0g |

$5221.0 | 2025-03-20 | |

| Enamine | EN300-27724819-2.5g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 95.0% | 2.5g |

$3530.0 | 2025-03-20 | |

| Enamine | EN300-27724819-10g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 10g |

$7742.0 | 2023-09-10 | ||

| Enamine | EN300-27724819-5g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 5g |

$5221.0 | 2023-09-10 | ||

| Enamine | EN300-27724819-0.05g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 95.0% | 0.05g |

$1513.0 | 2025-03-20 | |

| Enamine | EN300-27724819-0.1g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 95.0% | 0.1g |

$1585.0 | 2025-03-20 | |

| Enamine | EN300-27724819-0.5g |

6-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methyl-1,3-thiazol-4-yl]pyridine-2-carboxylic acid |

2580224-60-6 | 95.0% | 0.5g |

$1728.0 | 2025-03-20 |

6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,3-thiazol-4-ylpyridine-2-carboxylic acid 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2580224-60-6 (6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methyl-1,3-thiazol-4-ylpyridine-2-carboxylic acid) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬